Pentacarbonylchlororhenium(I)

説明

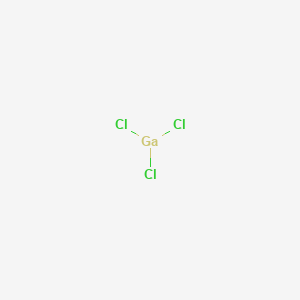

Pentacarbonylchlororhenium(I) is an organometallic compound with the molecular formula Re(CO)5Cl . It is used in the study of charge-transfer processes . It appears as a white to off-white powder .

Molecular Structure Analysis

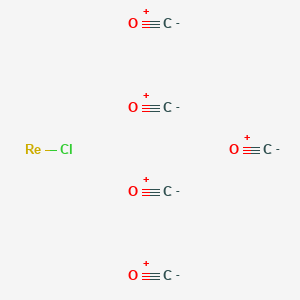

The molecular structure of Pentacarbonylchlororhenium(I) is represented by the formula Re(CO)5Cl . This indicates that the molecule consists of one rhenium atom, five carbonyl groups, and one chloride atom.Physical And Chemical Properties Analysis

Pentacarbonylchlororhenium(I) is a white to off-white powder . Its molecular weight is 361.71 .科学的研究の応用

Luminescent Properties and X-ray Crystal Structure :

- Pentacarbonylchlororhenium reacts with 2,7-dimethyl-1,8-naphthyridine to form a luminescent complex, which exhibits ligand-centred emission in solution and 3MLCT emission in the solid state. This complex is air-stable but shows ligand lability under certain conditions (Andrews, Laye, & Pope, 2009).

Formation of Tricarbonyl Complexes :

- Pentacarbonylhalogenorhenium(I) complexes form stable octahedral tricarbonyl complexes with 2,2′:6′,2″-terpyridine. These complexes exhibit fluxional behavior in solution, with energy barriers estimated for rotation (Abel et al., 1993).

Organic Light-Emitting Diodes (OLEDs) :

- Neutral rhenium(I) tricarbonyl complexes, including those derived from pentacarbonylchlororhenium(I), have potential in OLEDs due to their phosphorescent emission, excellent thermal stability, and photochemical stability (Zhao et al., 2016).

Biological Applications :

- Luminescent rhenium(I) tricarbonyl polypyridine complexes, derivable from pentacarbonylchlororhenium(I), have been developed for use as cellular imaging reagents, anticancer drugs, and antibacterial agents. These complexes offer diverse photophysical properties and the potential for use in photodynamic therapy (Lee, Leung, & Lo, 2017).

Photophysical Properties in Coordination Chemistry :

- Pentacarbonylchlororhenium(I) is pivotal in forming rhenium(I) tricarbonyl moieties, which are significant in electron transfer, energy transfer, and photodissociation processes. These complexes have applications in CO2 reduction, DNA cleavage, and as biological labels (Coleman, Brennan, Vos, & Pryce, 2008).

Surface Site Probing :

- Rhenium carbonyl complexes, derivable from pentacarbonylchlororhenium(I), have been used to probe surface sites on TiO2. These studies provide insights into surface reactions and the formation of surface-bound rhenium tricarbonyls and tetracarbonyls (Lobo-Lapidus & Gates, 2010).

Safety and Hazards

作用機序

Target of Action

Pentacarbonylchlororhenium, also known as Rhenium pentacarbonyl chloride or Pentacarbonylchlororhenium(I), is primarily used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands . It is also used in the preparation of a series of mixed-valence compounds of rhenium and iron . These compounds find application in the study of charge-transfer processes .

Mode of Action

It is known that it is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands . This suggests that it may interact with these targets to facilitate the study of charge-transfer processes .

Biochemical Pathways

Given its use in the study of charge-transfer processes , it can be inferred that it may influence pathways related to electron transfer.

Result of Action

Its use in the study of charge-transfer processes suggests that it may influence electron transfer within cells, potentially affecting cellular energy production and other processes.

Action Environment

It is classified as a dangerous good for transport , indicating that certain precautions must be taken when handling and storing this compound to ensure its stability and safety.

特性

IUPAC Name |

carbon monoxide;chlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUUAHKBIXPQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClO5Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161512 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentacarbonylchlororhenium | |

CAS RN |

14099-01-5 | |

| Record name | Pentacarbonylchlororhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacarbonylchlororhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structure of Rhenium pentacarbonyl chloride and are there any notable structural features?

A1: Rhenium pentacarbonyl chloride (Re(CO)5Cl) is a discrete monomeric unit with a central Rhenium atom bonded to five carbonyl ligands and one chlorine atom. While the molecule possesses required mirror symmetry, it exhibits non-crystallographic 4mm symmetry. [] The crystal structure itself belongs to the orthorhombic Pnma space group. []

Q2: How does the structure of Rhenium pentacarbonyl chloride relate to its vibrational spectra?

A2: The vibrational spectra of Rhenium pentacarbonyl chloride, particularly in the far-IR and Raman regions, can be assigned by comparing it to the established assignments of the analogous bromide compound. [] Notably, the pressure-induced changes in the vibrational modes of Rhenium pentacarbonyl chloride, specifically the crossover between A1, ν6, ν(Re—I) and E, ν20, δ(CReC) modes, help confirm aspects of these spectral assignments. []

Q3: What are the catalytic applications of Rhenium pentacarbonyl chloride?

A3: Rhenium pentacarbonyl chloride, when combined with ethylaluminium dichloride, forms a highly active and long-lived homogeneous catalyst for olefin metathesis reactions. [] This catalyst effectively facilitates the metathesis of both terminal and internal olefins. [] Evidence suggests that the reaction mechanism involves a propyl carbene initiation step. []

Q4: Can you elaborate on the interaction of Rhenium pentacarbonyl chloride with porphyrins?

A4: When reacted with octaethylporphine (OEP) in a 2:1 molar ratio under specific conditions, Rhenium pentacarbonyl chloride can form two distinct products: dirhenium octaethylporphine (OEP(Re(CO)3)2) and a salt-type complex. [] This salt-type complex consists of an octaethylporphinium monocation [(H3OEP)+] and a novel anionic halogenocarbonyl rhenium(I) species [(Re2(CO)6Cl3)-]. [] The anionic species in this complex exhibits an unusual structure. []

Q5: Are there any known alternative compounds to Rhenium pentacarbonyl chloride in its catalytic applications?

A5: While the provided research papers do not directly compare Rhenium pentacarbonyl chloride to alternative catalysts for olefin metathesis, the field of olefin metathesis employs a variety of catalytic systems. Further research is needed to compare the performance, cost, and impact of these alternatives to Rhenium pentacarbonyl chloride. []

Q6: What are the future directions for research on Rhenium pentacarbonyl chloride?

A6: Further research on Rhenium pentacarbonyl chloride could explore its potential in various catalytic reactions beyond olefin metathesis. Investigating its coordination chemistry with a wider range of ligands, as exemplified by its interaction with H-spirophosphorane ligands [], could uncover new applications. Additionally, exploring its reactivity under different conditions and studying its detailed mechanistic pathways in various reactions will enhance our understanding and potential uses of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。